![molecular formula C12H21NO2 B14584597 N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine CAS No. 61568-15-8](/img/structure/B14584597.png)
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclohexyloxy group and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product under specific conditions.
Cyclohexanone Reaction: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Oxime Formation: The intermediate oxime is formed, which is then subjected to further reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine moiety. This group can participate in various chemical reactions, including nucleophilic attack and redox reactions, which can modulate biological pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone Oxime: Similar in structure but lacks the cyclohexyloxy group.
Cyclohexylamine: Contains an amine group instead of the hydroxylamine moiety.
Cyclohexanol: Contains a hydroxyl group instead of the hydroxylamine moiety.
Uniqueness
N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine is unique due to the presence of both the cyclohexyloxy group and the hydroxylamine moiety, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
61568-15-8 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-(2-cyclohexyloxycyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C12H21NO2/c14-13-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h10,12,14H,1-9H2 |
Clé InChI |
XXFOBKZFGMCYRT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2CCCCC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


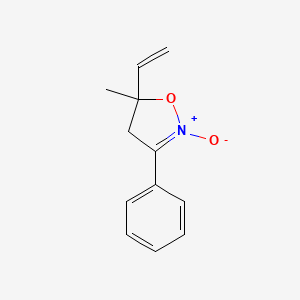
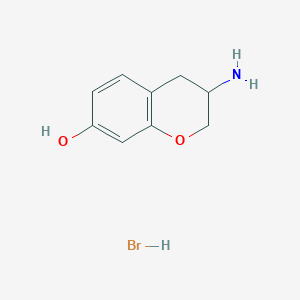
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

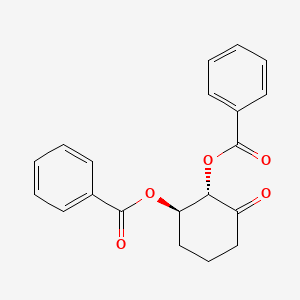
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
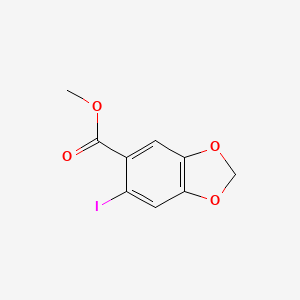
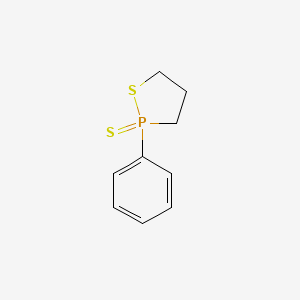
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
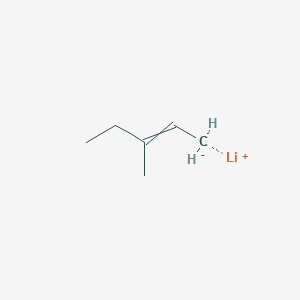
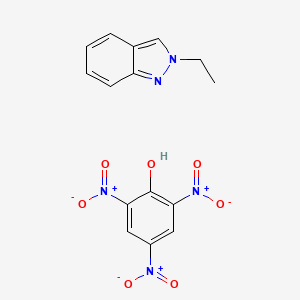

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
